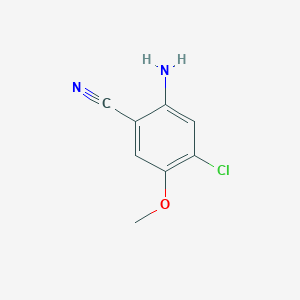

2-Amino-4-chloro-5-methoxybenzonitrile

Description

Overview of Benzonitrile (B105546) Derivatives in Synthetic Chemistry and Materials Science

Benzonitrile and its derivatives are a cornerstone of modern organic chemistry, valued for their utility as versatile precursors and intermediates. analis.com.my The nitrile (C≡N) group is a key functional moiety, participating in a wide array of chemical transformations to produce amides, amines, carboxylic acids, and various heterocyclic systems. nih.gov This reactivity makes benzonitriles indispensable building blocks in the synthesis of complex molecules, including pharmaceuticals, dyes, and agrochemicals. analis.com.my

In synthetic chemistry, benzonitriles are frequently employed in reactions such as the Gewald reaction for thiophene (B33073) synthesis and in transition-metal-catalyzed cross-coupling reactions. Their ability to be converted into other functional groups allows for the strategic construction of molecular scaffolds. researchgate.net For instance, the powerful electron-withdrawing nature of the nitrile group can influence the reactivity of the aromatic ring and is crucial in the design of molecules for medicinal chemistry, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups. nih.gov

In the realm of materials science, benzonitrile derivatives are integral to the development of advanced functional materials. They serve as precursors to phthalocyanines, which are important pigments and dyes. analis.com.my More recently, their unique electronic properties have been harnessed in the creation of materials for optoelectronic applications. Donor-acceptor molecules incorporating benzonitrile units have been shown to exhibit thermally activated delayed fluorescence (TADF), a critical property for the fabrication of highly efficient Organic Light-Emitting Diodes (OLEDs). rsc.org The structural versatility of benzonitriles also allows for the synthesis of polymers and resins with tailored thermal and mechanical properties. analis.com.my

Structural Characteristics and Chemical Significance of Substituted Aminobenzonitriles

Substituted aminobenzonitriles are a specific class of benzonitrile derivatives that feature an amino (-NH2) group on the aromatic ring. This addition significantly influences the molecule's electronic properties and reactivity. The amino group, being an electron-donating group, can modulate the electron density of the aromatic π-system and the reactivity of the nitrile group.

Structurally, the presence of both an amino group and a nitrile group makes these compounds bifunctional. analis.com.my The nitrogen atoms in both the amino and nitrile groups can act as nucleophilic centers, making them valuable precursors for synthesizing a variety of heterocyclic compounds like quinazolines, pyrimidines, and pyrazoles through cyclization reactions. mdpi.comnih.govresearchgate.net

A detailed study on 2-amino-4-chlorobenzonitrile (B1265954), a close structural relative of the title compound, provides insight into the characteristics of this class. analis.com.my X-ray crystallography and Density Functional Theory (DFT) calculations revealed that the molecule possesses distinct bond lengths and electronic distributions that make it stable yet capable of electron transfer. The nitrogen atoms of the amino and nitrile groups were identified as having high negative charges, indicating their potential to act as nucleophilic agents. analis.com.my This dual reactivity is of high chemical significance, as it allows these molecules to serve as versatile synthons for building complex molecular architectures with potential biological activity. nih.govacs.org

Identification of Key Research Gaps and Emerging Areas for 2-Amino-4-chloro-5-methoxybenzonitrile

Despite the broad utility of its parent class, a review of current scientific literature reveals a significant research gap concerning this compound itself. While the compound is commercially available from various suppliers under CAS numbers 1824059-40-6 bldpharm.com and others corresponding to its isomers chemicalbook.combldpharm.com, there is a notable absence of peer-reviewed studies detailing its synthesis, comprehensive characterization, or application.

The key research gaps can be summarized as follows:

Lack of Optimized Synthesis: While plausible synthetic routes can be inferred from general organic chemistry principles, dedicated studies to establish an optimized, high-yield synthesis for this compound are not present in the literature.

Absence of Detailed Characterization: Fundamental physicochemical and structural data for the compound are missing. There are no published reports on its detailed spectroscopic analysis (NMR, IR, MS) or, crucially, its single-crystal X-ray structure. This contrasts with related compounds like 2-amino-4-chlorobenzonitrile, which has been subject to such detailed structural studies. analis.com.my

Unexplored Reactivity and Application: The potential of this compound as a building block in synthetic or medicinal chemistry is entirely unexplored. Its unique substitution pattern—containing electron-donating (amino, methoxy) and electron-withdrawing (chloro, nitrile) groups—suggests a nuanced reactivity that could be exploited to create novel compounds. However, no research has been published investigating its use as a precursor for pharmaceuticals, agrochemicals, or advanced materials.

An emerging area of research, therefore, lies in the fundamental investigation of this molecule to fill these knowledge gaps and unlock its potential as a valuable chemical intermediate.

Rationale and Objectives for Advanced Academic Investigation of this compound

The rationale for a focused academic investigation of this compound is built upon the identified research gaps and the established value of related compounds. The unique polysubstituted aromatic structure suggests it could be a highly versatile and valuable, yet overlooked, building block for chemical synthesis.

The primary objectives for such an investigation would be:

Synthetic Route Development: To design and optimize a robust and efficient synthetic pathway to produce this compound in high purity and yield, making it readily accessible for further research.

Comprehensive Physicochemical and Structural Characterization: To fully characterize the compound using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. A critical goal would be to obtain a single crystal suitable for X-ray diffraction analysis to definitively determine its three-dimensional structure and intermolecular interactions.

Theoretical and Electronic Structure Analysis: To perform computational studies, such as Density Functional Theory (DFT), to model its molecular orbitals (HOMO/LUMO), predict its electronic properties, and understand how its specific substitution pattern influences its reactivity. analis.com.my

Exploration of Synthetic Utility: To investigate the reactivity of the compound as a precursor in the synthesis of novel heterocyclic compounds and other complex organic molecules. Given the known biological activities of related aminobenzonitrile and quinazoline (B50416) derivatives, a key objective would be to synthesize new molecular entities and screen them for potential applications in medicinal chemistry. mdpi.comnih.govnih.gov

By pursuing these objectives, the scientific community can bridge the current knowledge gap and potentially establish this compound as a valuable tool for innovation in both academic and industrial research.

Data Tables

Table 1: Physicochemical Properties of 2-Amino-4-chlorobenzonitrile (A Structural Analogue)

| Property | Value | Source |

| CAS Number | 38487-86-4 | sigmaaldrich.com |

| Molecular Formula | C₇H₅ClN₂ | sigmaaldrich.com |

| Molecular Weight | 152.58 g/mol | sigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| Melting Point | 157-162 °C | sigmaaldrich.com |

| Crystal System | Triclinic | analis.com.my |

| Space Group | P-1 | analis.com.my |

| FTIR (C≡N Stretch) | 2211 cm⁻¹ | analis.com.my |

| FTIR (N-H Stretch) | 3452 and 3363 cm⁻¹ | analis.com.my |

Table 2: Identified CAS Numbers for Isomers of Amino-chloro-methoxybenzonitrile

| Compound Name | CAS Number |

| This compound | 1824059-40-6 |

| 2-Amino-5-chloro-4-methoxybenzonitrile | 79025-49-3 |

| 4-Amino-2-chloro-5-methoxybenzonitrile | 1613730-68-9 |

Properties

IUPAC Name |

2-amino-4-chloro-5-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-8-2-5(4-10)7(11)3-6(8)9/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTVRFOJMZURLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 4 Chloro 5 Methoxybenzonitrile

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution is a fundamental class of reactions for benzene (B151609) and its derivatives. The outcome of these reactions on a substituted benzene, such as 2-Amino-4-chloro-5-methoxybenzonitrile, is determined by the directing and activating or deactivating effects of the existing substituents.

Regioselectivity and Directing Effects of Amino and Methoxy (B1213986) Functionalities

The amino (-NH2) and methoxy (-OCH3) groups are powerful activating groups and ortho-, para-directors for electrophilic aromatic substitution. This is due to their ability to donate electron density to the benzene ring through resonance, which stabilizes the arenium ion intermediate formed during the reaction. The lone pair of electrons on the nitrogen of the amino group and the oxygen of the methoxy group can be delocalized into the ring, increasing the nucleophilicity of the ortho and para positions.

In this compound, the positions ortho and para to the amino group are positions 3 and 6, and the position para is already substituted with the methoxy group. The positions ortho and para to the methoxy group are positions 4 and 6, and the position para is substituted with the amino group. Therefore, both the amino and methoxy groups strongly activate position 6 for electrophilic attack. Position 3 is also activated by the amino group. The synergistic activating effect of the amino and methoxy groups makes the ring highly susceptible to electrophilic attack at these positions.

Influence of the Chloro Substituent on Ring Activation and Deactivation

In the context of this compound, the chloro group is at position 4. The positions ortho to the chloro group are 3 and 5, and the para position is occupied by the amino group. While the chloro group deactivates the ring as a whole, its directing effect reinforces the activation of position 3 by the amino group. However, the strong activating effects of the amino and methoxy groups generally outweigh the deactivating effect of the chloro substituent, particularly at the positions they strongly activate (positions 3 and 6).

The nitrile (-CN) group is a strong deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects. In this molecule, the nitrile group is at position 1. The positions meta to the nitrile group are 3 and 5. Therefore, the directing effect of the nitrile group aligns with the activation of position 3 by the amino and chloro groups.

Considering the combined effects of all substituents, electrophilic aromatic substitution on this compound is most likely to occur at position 6, which is strongly activated by both the ortho-amino and para-methoxy groups. Position 3 is also a potential site for substitution, being ortho to the amino group and meta to the nitrile group. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction for aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups.

Activation of the Aromatic Ring by Electron-Withdrawing Groups

For a nucleophilic aromatic substitution to occur readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemimpex.com These groups help to stabilize the negative charge of the Meisenheimer complex, which is the intermediate formed during the reaction. chemimpex.com

In this compound, the nitrile (-CN) group is a potent electron-withdrawing group. It is located at position 1, which is para to the chloro substituent at position 4. This para-relationship is ideal for activating the ring towards nucleophilic attack at the carbon bearing the chlorine atom. The nitrile group can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.

Transformations Involving the Nitrile (–CN) Group

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to other important functional groups.

The carbon-nitrogen triple bond in the nitrile group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. mdpi.com This polarity allows for nucleophilic attack at the carbon atom.

Common transformations of the nitrile group include hydrolysis and reduction.

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. mdpi.com The reaction proceeds via the formation of an amide intermediate. For this compound, hydrolysis would convert the nitrile group into a carboxylic acid, yielding 4-amino-2-chloro-5-methoxybenzoic acid, or an amide, yielding 2-amino-4-chloro-5-methoxybenzamide (B13070098). The specific product depends on the reaction conditions. For example, the hydrolysis of nitriles to amides can be achieved using a water extract of pomelo peel ash (WEPPA) under heating. nih.gov

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). chemimpex.com This reaction involves the addition of hydride ions to the carbon-nitrogen triple bond. The reduction of this compound would yield (2-amino-4-chloro-5-methoxyphenyl)methanamine. This transformation is valuable for introducing an aminomethyl group.

The reactivity of the nitrile group allows for the synthesis of a wide array of derivatives from this compound, making it a useful building block in organic synthesis.

Hydrolysis Pathways and Carboxylic Acid Derivatives

The nitrile group (–C≡N) of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-amino-4-chloro-5-methoxybenzoic acid. This transformation is a fundamental process in organic synthesis for converting nitriles into valuable carboxylic acid derivatives. The reaction typically proceeds via an intermediate amide, which is subsequently hydrolyzed to the final carboxylic acid product.

While direct hydrolysis of the title compound is a standard transformation, documented syntheses of the resulting carboxylic acid often employ alternative routes. For instance, a patented method describes the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid starting from p-aminosalicylic acid. google.com This multi-step process involves methylation, chlorination with N-chlorosuccinimide, and finally, alkaline hydrolysis of an intermediate methyl ester to yield the carboxylic acid. google.com Another approach involves the catalytic hydrogenation of a nitro-substituted precursor, such as 5-Methoxy-2-nitrobenzoic acid, over a Palladium on carbon (Pd/C) catalyst to produce the aminobenzoic acid.

These synthetic routes highlight the importance of 2-amino-4-chloro-5-methoxybenzoic acid as a target molecule, which is structurally related to other pharmacologically relevant benzoic acids like 4-Amino-5-chloro-2-methoxybenzoic acid. sigmaaldrich.combldpharm.com

Table 1: Representative Synthesis of a Related Aminobenzoic Acid This table illustrates a common method for producing an aminobenzoic acid, which is analogous to the product of hydrolyzing this compound.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 5-Methoxy-2-nitrobenzoic acid | H₂, 10% Pd/C, THF, Room Temp, 18 h | 2-amino-5-methoxybenzoic acid | 98% | |

| Methyl-4,5-dimethoxy-2-nitro-benzoate | 1. KOH, H₂O, 70°C; 2. H₂, 10% Pd/C, 50°C, 3.5 bar | 2-Amino-4,5-dimethoxybenzoic acid | 83% | chemicalbook.com |

Reduction Reactions to Aminomethyl Benzenes

The nitrile functionality of this compound can be chemically reduced to a primary aminomethyl group (–CH₂NH₂), yielding (2-amino-4-chloro-5-methoxyphenyl)methanamine. This reduction is a valuable transformation for introducing a flexible aminomethyl side chain, a common structural motif in medicinal chemistry.

Standard methods for nitrile reduction include the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation using catalysts such as Raney nickel or palladium. However, the presence of other reducible or sensitive functional groups on the aromatic ring requires careful selection of the reducing agent and conditions to ensure chemoselectivity.

An alternative and complementary strategy for accessing aminomethylated aromatic compounds involves Suzuki-Miyaura cross-coupling reactions. nih.gov This modern approach utilizes air-stable potassium Boc-protected aminomethyltrifluoroborate as a synthetic equivalent of a primary aminomethyl unit. nih.gov This method offers the advantage of tolerating a wide range of functional groups, such as nitriles, ketones, and esters, that might not be compatible with traditional nitrile reduction conditions. nih.gov The coupling is typically catalyzed by a palladium complex with specialized phosphine (B1218219) ligands like SPhos or XPhos. nih.gov

Table 2: Suzuki-Miyaura Coupling to Form a Protected Aminomethylarene This table showcases an alternative to direct nitrile reduction for synthesizing aminomethylated compounds.

| Aryl Halide | Reagents and Conditions | Product | Yield | Reference |

| 4-Chlorobenzonitrile | Potassium Boc-aminomethyltrifluoroborate, Pd(OAc)₂, SPhos, K₂CO₃, Toluene (B28343)/H₂O, 22 h | tert-butyl (4-cyanobenzyl)carbamate | 81% | nih.gov |

| 4-Chloroanisole | Potassium Boc-aminomethyltrifluoroborate, Pd(OAc)₂, XPhos, K₂CO₃, Toluene/H₂O, 22 h | tert-butyl (4-methoxybenzyl)carbamate | 78% | nih.gov |

Reactions of the Aromatic Amino (–NH₂) Group

The aromatic amino group in this compound is a key site for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives. These reactions include diazotization followed by substitution or coupling, as well as acylation and condensation to form amides and imines, respectively.

Diazotization and Subsequent Coupling Reactions

The primary aromatic amino group can be converted into a diazonium salt (–N₂⁺) by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. This diazonium intermediate is highly versatile and can undergo a range of subsequent reactions.

Sandmeyer-type Reactions : The diazonium group can be replaced by various substituents, including halogens, cyano, or hydroxyl groups, often using copper(I) salts as catalysts. However, these reactions can sometimes lead to unexpected products depending on the substrate and conditions. For example, an attempted Sandmeyer cyanation on the diazonium salt of the related 2,4-difluoro-6-nitroaniline (B1293778) resulted in selective nucleophilic substitution by hydroxide (B78521) to form a benzoquinone 2-diazide instead of the expected nitrile. rsc.org This highlights the need for careful optimization when applying classical diazotization chemistry to complex substrates. Modern methods are also being developed for the deaminative chlorination of aminoheterocycles that avoid the use of potentially explosive diazonium salts. nih.gov

Azo Coupling : The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds (R–N=N–R'). This reaction is the basis for the synthesis of many dyes and pigments.

Acylation and Condensation Reactions for Nitrogen Functionalization

The nucleophilic amino group readily participates in acylation and condensation reactions, providing straightforward pathways to functionalize the nitrogen atom.

Acylation : The amino group can be acylated by reacting with acylating agents like acyl chlorides or acid anhydrides in the presence of a base. This reaction forms an amide linkage (–NH–C=O), a critical functional group in many biologically active molecules. This transformation is a common strategy for protecting the amino group or for building more complex molecular architectures. google.comasianpubs.org For instance, the acylation of anilines is a key step in the synthesis of various pharmaceutical intermediates and heterocyclic systems like benzophenones. asianpubs.org

Condensation Reactions : The primary amine can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases (–N=CHR). This reaction typically occurs under neutral or mildly acidic conditions and involves the formation of a hemiaminal intermediate followed by the elimination of water. mdpi.com The formation of stable hemiaminals or the final Schiff base can be influenced by solvent polarity and the electronic nature of the substituents on the carbonyl compound. mdpi.com

Table 3: Examples of Nitrogen Functionalization Reactions

| Reaction Type | Amine Substrate | Reagent(s) | Product Type | Reference |

| Acylation | 2-amino-4-chlorophenol | Acetic anhydride | 2-acetamido-4-chlorophenol | google.com |

| Acylation | p-Chloroaniline | 2-Chlorobenzoyl chloride | 2-aminobenzophenone (B122507) derivative | asianpubs.org |

| Condensation | 4-amino-3,5-dimethyl-1,2,4-triazole | 2-Nitrobenzaldehyde | Hemiaminal / Schiff Base | mdpi.com |

Transition Metal-Catalyzed Coupling Reactions

The chlorine atom on the aromatic ring of this compound serves as a handle for transition metal-catalyzed cross-coupling reactions. These powerful methods allow for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, providing access to a vast array of complex molecular structures. thermofisher.com

Cross-Coupling Methodologies for Aryl-Aryl and Aryl-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. thermofisher.com The chloro substituent of this compound, being an aryl chloride, can participate in several of these transformations, although aryl chlorides are generally less reactive than the corresponding bromides or iodides. libretexts.orgmdpi.com

Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. libretexts.org It is widely used to synthesize biaryl and aryl-heteroaryl structures. The reaction typically requires a palladium catalyst [e.g., Pd(OAc)₂, Pd(PPh₃)₄], a phosphine ligand, and a base. libretexts.orgmdpi.com The efficiency of coupling with less reactive aryl chlorides has been significantly improved through the development of bulky, electron-rich phosphine ligands. libretexts.org Microwave-assisted protocols have also been shown to accelerate these reactions significantly. mdpi.com

Buchwald-Hartwig Amination : This reaction forms a new C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This method is a premier strategy for synthesizing aryl amines and has largely replaced harsher classical methods. wikipedia.org The catalytic system usually consists of a palladium precursor and a specialized ligand, such as X-Phos, in the presence of a strong base like sodium or potassium tert-butoxide. wikipedia.orgnih.gov This reaction allows for the introduction of a wide variety of amino groups onto the aromatic core of the molecule.

Table 4: Overview of Key Cross-Coupling Reactions

| Reaction Name | Bond Formed | Coupling Partners | Typical Catalyst System | Reference |

| Suzuki-Miyaura Coupling | C(aryl)-C(aryl/vinyl) | Aryl Halide + Organoboron Compound | Pd(0) or Pd(II) precursor + Phosphine Ligand + Base | libretexts.orgmdpi.com |

| Buchwald-Hartwig Amination | C(aryl)-N | Aryl Halide + Amine | Pd(0) or Pd(II) precursor + Phosphine Ligand + Base | wikipedia.orgorganic-chemistry.orgnih.gov |

Mechanistic Aspects of Catalytic Cycles

The chemical reactivity of this compound is significantly influenced by the interplay of its functional groups—the aromatic amine, the nitrile moiety, and the chloro substituent. These groups are pivotal in directing the compound's participation in various catalytic cycles, particularly those leading to the synthesis of heterocyclic structures like quinazolines. Mechanistic investigations into related 2-aminobenzonitrile (B23959) derivatives provide a strong framework for understanding the catalytic transformations of this compound.

A notable example is the guanidine-catalyzed chemical fixation of carbon dioxide with 2-aminobenzonitrile to produce quinazoline-2,4(1H,3H)-dione. rsc.org Detailed computational studies using density functional theory (DFT) have elucidated the underlying mechanism of this transformation. rsc.org The research indicates that the reaction proceeds via a general base mechanism, where the guanidine (B92328) catalyst primarily functions as a potent base. rsc.org

The catalytic cycle, as proposed, involves several key steps. Initially, the guanidine abstracts a proton from the amino group of 2-aminobenzonitrile, enhancing its nucleophilicity. rsc.org This activated amine then attacks a molecule of carbon dioxide, leading to the formation of a carbamate (B1207046) intermediate. rsc.org The guanidinium (B1211019) ion, formed after proton abstraction, plays a crucial role in stabilizing the subsequent transition states. rsc.org A critical step in the cycle is the intramolecular nucleophilic attack of the newly formed carbamate onto the nitrile carbon. This is followed by a ring-opening step that leads to an isocyanate intermediate. The acidity of the guanidinium ion and synergistic catalysis from the amino group are vital for lowering the energy barriers of these steps. rsc.org

In the context of transition metal catalysis, particularly with palladium, 2-aminobenzonitrile derivatives are versatile substrates for synthesizing quinazolines and related heterocycles. mdpi.comnih.govrsc.org While specific studies on this compound are not extensively detailed in the provided literature, the general mechanistic principles for this class of compounds are well-established. A common pathway involves a cascade of reactions, often initiated by an aminocarbonylation-condensation-oxidation sequence in a one-pot process. rsc.org

In a typical palladium-catalyzed carbonylative synthesis, the catalytic cycle often begins with the oxidative addition of an aryl bromide to a low-valent palladium(0) complex. This is followed by the insertion of carbon monoxide into the palladium-aryl bond to form a palladium-acyl species. The subsequent reaction with the 2-aminobenzonitrile derivative, acting as a nucleophile, leads to the formation of an amide intermediate. This is then followed by an intramolecular cyclization and subsequent oxidation to yield the final quinazoline (B50416) product. rsc.org The solvent can also play a dual role, not only as the reaction medium but also as an oxidant in certain cases. rsc.org

Another well-documented palladium-catalyzed approach is the synthesis of quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols, which involves a hydrogen transfer mechanism. nih.gov In this cascade, the palladium catalyst facilitates the oxidation of the alcohol to an aldehyde and concurrently reduces the nitro group to an amine. nih.gov The resulting 2-aminobenzamide (B116534) then condenses with the aldehyde to form an imine, which undergoes intramolecular cyclization and dehydrogenation to afford the quinazolinone. nih.gov Although starting from a different precursor, this mechanism highlights the key role of the palladium catalyst in facilitating multiple transformations in a single pot.

The table below summarizes key aspects of these catalytic cycles, which are broadly applicable to the reactions of this compound.

| Catalyst System | Reactants | Key Mechanistic Steps | Product Type |

| Guanidine (e.g., TMG, TBD) | 2-Aminobenzonitrile, CO2 | General base catalysis, carbamate formation, intramolecular cyclization, isocyanate intermediate | Quinazoline-2,4(1H,3H)-dione |

| Palladium(0)/Ligand | 2-Aminobenzylamine, Aryl Bromide, CO | Oxidative addition, carbon monoxide insertion, aminocarbonylation, condensation, oxidation | Quinazolines |

| Pd(dppf)Cl2 | o-Nitrobenzamide, Alcohol | Alcohol oxidation, nitro reduction (hydrogen transfer), condensation, cyclization, dehydrogenation | 2-Substituted Quinazolin-4(3H)-ones |

Computational Chemistry and Spectroscopic Characterization of 2 Amino 4 Chloro 5 Methoxybenzonitrile

Quantum Chemical Investigations and Molecular Modeling

Quantum chemical investigations are essential for a deep understanding of a molecule's properties at the electronic level. Such studies for 2-Amino-4-chloro-5-methoxybenzonitrile would require dedicated computational analysis.

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman techniques, provides a molecular fingerprint based on the vibrations of its chemical bonds. A comprehensive study would involve:

Experimental Spectra: Recording the FT-IR and FT-Raman spectra of a purified sample of this compound.

Theoretical Calculations: Using DFT methods to calculate the theoretical vibrational frequencies.

Vibrational Assignment: Correlating the experimental peaks with the calculated vibrational modes (e.g., C-H stretching, C≡N stretching, N-H bending) to provide a complete and accurate assignment of the spectral bands.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations

The FT-IR spectrum of this compound is expected to exhibit distinct vibrational bands corresponding to its key functional groups. The presence of an amino (-NH₂), a chloro (-Cl), a methoxy (B1213986) (-OCH₃), and a nitrile (-C≡N) group, in addition to the benzene (B151609) ring, will give rise to a characteristic spectral fingerprint.

The amino group typically shows symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹. For a related compound, 2-amino-4-chlorobenzonitrile (B1265954), these bands are observed at 3363 cm⁻¹ and 3452 cm⁻¹. chemicalbook.com The nitrile group (-C≡N) stretching vibration is expected to appear as a sharp, medium-intensity band in the region of 2200-2260 cm⁻¹. In 2-amino-4-chlorobenzonitrile, this vibration is reported at 2211 cm⁻¹. chemicalbook.com

The aromatic C-H stretching vibrations are anticipated to be observed above 3000 cm⁻¹. The C-O stretching of the methoxy group will likely produce a strong band in the 1200-1300 cm⁻¹ region for the asymmetric stretch and around 1000-1100 cm⁻¹ for the symmetric stretch. The C-Cl stretching vibration is typically found in the lower frequency region, around 700-800 cm⁻¹. For 2-amino-4-chlorobenzonitrile, the C-Cl stretch is noted at 782 cm⁻¹. chemicalbook.com

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Amino (-NH₂) | Asymmetric Stretch | ~3450 |

| Amino (-NH₂) | Symmetric Stretch | ~3360 |

| Aromatic C-H | Stretch | >3000 |

| Nitrile (-C≡N) | Stretch | ~2220 |

| Methoxy (-OCH₃) | Asymmetric C-O Stretch | ~1250 |

| Methoxy (-OCH₃) | Symmetric C-O Stretch | ~1050 |

| C-Cl | Stretch | ~780 |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The nitrile (-C≡N) stretching vibration, while visible in FT-IR, is expected to give a strong and sharp signal in the Raman spectrum, typically in the same 2200-2260 cm⁻¹ region. The symmetric vibrations of the benzene ring are also often more prominent in Raman spectra. The C-Cl bond, being more polarizable, should also be Raman active.

Correlation of Experimental and Theoretically Calculated Vibrational Frequencies

In the absence of direct experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting vibrational frequencies. Theoretical calculations for the related 2-amino-4-chlorobenzonitrile have shown a good correlation with experimental FT-IR and Raman data after applying a scaling factor to account for anharmonicity and basis set limitations. chemicalbook.com A similar approach for this compound would involve geometry optimization followed by frequency calculations. The calculated frequencies would then be scaled to provide a reliable prediction of the experimental spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the methoxy protons. The aromatic region would likely display two singlets, corresponding to the two non-equivalent protons on the benzene ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The amino group (-NH₂) protons would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The methoxy group (-OCH₃) protons will present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | ~6.5-7.5 | Singlet |

| Aromatic-H | ~6.5-7.5 | Singlet |

| Amino (-NH₂) | Variable | Broad Singlet |

| Methoxy (-OCH₃) | ~3.9 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. It is expected to show eight distinct signals, corresponding to the eight carbon atoms in different chemical environments. The carbon of the nitrile group (-C≡N) is typically found in the 115-125 ppm range. The six aromatic carbons will have chemical shifts between 100 and 160 ppm, with the shifts being significantly influenced by the attached functional groups. The carbon of the methoxy group (-OCH₃) will appear in the upfield region, generally around 55-60 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | ~145-155 |

| Aromatic C-Cl | ~120-130 |

| Aromatic C-OCH₃ | ~150-160 |

| Aromatic C-CN | ~100-110 |

| Aromatic C-H | ~110-130 |

| Aromatic C-H | ~110-130 |

| Nitrile (-C≡N) | ~115-125 |

| Methoxy (-OCH₃) | ~55-60 |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography would provide the most definitive three-dimensional structure of this compound in the solid state. Although specific crystallographic data for this compound is not available, the crystal structure of the analogous 2-amino-4-chlorobenzonitrile has been determined. chemicalbook.com It crystallizes in the triclinic space group P-1. chemicalbook.com It is plausible that this compound would also crystallize in a similar centrosymmetric space group.

The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the amino group as a donor and the nitrile nitrogen and potentially the methoxy oxygen as acceptors. These interactions would play a crucial role in the formation of the supramolecular architecture. The bond lengths and angles would be expected to be in the typical ranges for substituted benzonitriles. For instance, the C≡N bond length in 2-amino-4-chlorobenzonitrile is 1.146(4) Å. chemicalbook.com

Table 4: Predicted Crystallographic Data for this compound (based on 2-Amino-4-chlorobenzonitrile)

| Parameter | Expected Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Key Bond Length (C≡N) | ~1.15 Å |

| Key Bond Length (C-Cl) | ~1.74 Å |

| Key Bond Length (C-O) | ~1.37 Å |

| Dominant Intermolecular Interaction | N-H···N Hydrogen Bonds |

Analysis of this compound Reveals Data Scarcity in Public Domain

A comprehensive search for the computational and spectroscopic characterization of the chemical compound this compound has revealed a significant lack of publicly available scientific data. Specifically, detailed research findings on its single crystal X-ray diffraction (SCXRD) for absolute structure determination and Hirshfeld surface analysis for intermolecular interactions are not present in the accessible scientific literature.

Despite the confirmed existence of this compound, identified by its CAS number 1824059-40-6, in-depth computational and crystallographic studies remain elusive. Searches for scholarly articles, crystallographic databases, and computational chemistry papers have not yielded specific data for this particular molecule.

While research is available for structurally similar compounds—such as 2-amino-4-chlorobenzonitrile, various substituted pyrimidines, and other benzonitrile (B105546) derivatives—this information is not directly applicable. The unique substitution pattern of an amino group at the 2-position, a chloro group at the 4-position, and a methoxy group at the 5-position on the benzonitrile scaffold would lead to distinct crystallographic parameters and intermolecular interaction profiles. Extrapolating data from related but different molecules would be scientifically inaccurate and fail to meet the specific requirements of an analysis focused solely on this compound.

Consequently, the generation of a detailed article structured around the computational chemistry and spectroscopic characterization of this compound, as per the requested outline, is not feasible at this time due to the absence of the necessary foundational research data.

Research on Derivatives and Structure Activity Relationships Sar of 2 Amino 4 Chloro 5 Methoxybenzonitrile

Design Principles for the Generation of Novel Analogues

The development of new chemical entities from a lead compound like 2-amino-4-chloro-5-methoxybenzonitrile is guided by established principles of medicinal chemistry. These principles aim to enhance potency, selectivity, and pharmacokinetic properties.

Rational drug design involves modifying the lead structure to improve its interaction with a biological target. For this compound, several modification strategies can be envisioned:

Isosteric and Bioisosteric Replacements: The chloro group can be replaced with other halogens (F, Br, I) or small electron-withdrawing groups (e.g., CF₃) to probe the effect of electronics and size on activity. The methoxy (B1213986) group could be substituted with other alkoxy groups of varying chain lengths or with a hydroxyl group to introduce a hydrogen bond donor.

Homologation: The methoxy group can be extended to ethoxy, propoxy, or other longer alkyl chains to explore potential hydrophobic pockets in the target's binding site.

Scaffold Hopping: While retaining key pharmacophoric features, the central benzene (B151609) ring could be replaced by a heterocyclic ring system (e.g., pyridine (B92270), pyrimidine) to alter the compound's physicochemical properties and explore new intellectual property space.

Functional Group Interconversion: The primary amino group is a key handle for derivatization. It can be acylated, alkylated, or converted into other functional groups like sulfonamides or ureas to introduce new interaction points with a biological target. The nitrile group itself can be hydrolyzed to a carboxylic acid or an amide, or it can be used as a precursor for the synthesis of various five-membered heterocycles like tetrazoles.

The electron-donating amino and methoxy groups, along with the electron-withdrawing chloro and nitrile groups, create a unique electronic environment. The amino group, being a strong activating group, can direct electrophilic substitution and can also act as a nucleophile in various reactions.

The chloro and methoxy groups at positions 4 and 5, respectively, can influence the acidity of the amino group and the reactivity of the nitrile.

In a study of related 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives, the introduction of a methyl group on the 4-amino nitrogen and modification of the substituent at the 5-position (e.g., replacing chloro with bromo or iodo) led to a marked increase in dopamine (B1211576) D2 receptor binding affinity. nih.gov This highlights the importance of exploring substitutions at these positions to modulate bioactivity.

Synthetic Strategies for Creating Derivative Libraries

The creation of a library of derivatives based on the this compound scaffold is essential for systematic SAR studies. This involves employing a range of synthetic methodologies to achieve chemical diversity.

Amino Group Modification: The primary amino group can be readily acylated with various acid chlorides or anhydrides to form amides. It can also undergo reductive amination with aldehydes or ketones to yield secondary and tertiary amines. Furthermore, it can be converted to a sulfonamide by reacting with sulfonyl chlorides.

Chloro Group Modification: While direct substitution of the chloro group can be challenging, it may be possible to achieve nucleophilic aromatic substitution under specific conditions, or it can be a site for cross-coupling reactions.

Methoxy Group Modification: The methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding phenol (B47542). This phenol can then be alkylated with a variety of alkyl halides to generate a library of ether derivatives.

The amino and nitrile groups in this compound are ortho to each other, making them ideal precursors for the synthesis of fused heterocyclic ring systems. This is a common strategy to create rigid and conformationally constrained analogues, which can lead to enhanced potency and selectivity.

For instance, condensation of o-aminonitriles with various reagents can lead to the formation of fused pyrimidines, pyridines, or other heterocyclic systems. The reaction of o-aminonitriles with amidines or orthoesters can yield fused pyrimidines.

The synthesis of 2-amino-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles has been achieved through the condensation of an appropriate chalcone (B49325) with malononitrile (B47326) and ammonium (B1175870) acetate, demonstrating a method to build a substituted pyridine ring. worldnewsnaturalsciences.com A similar strategy could be adapted to the this compound scaffold.

Patents on substituted 2-amino-fused heterocyclic compounds describe general methods for the synthesis of 2-amino-quinolines and 2-amino-quinazolines, which could be applicable. google.com

Structure-Activity Relationship (SAR) Studies of Derivatives

SAR studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. By systematically modifying the structure of this compound and assessing the activity of the resulting derivatives, a detailed SAR profile can be established.

A hypothetical SAR study for a series of derivatives could be designed to probe the importance of each substituent. The following table illustrates a potential SAR exploration for a generic biological target.

| Compound | R1 (at C2-amino) | R2 (at C4) | R3 (at C5) | Relative Potency |

| Parent | -H | -Cl | -OCH₃ | 1x |

| Derivative 1 | -COCH₃ | -Cl | -OCH₃ | 5x |

| Derivative 2 | -CH₃ | -Cl | -OCH₃ | 2x |

| Derivative 3 | -H | -Br | -OCH₃ | 1.5x |

| Derivative 4 | -H | -Cl | -OH | 0.5x |

| Derivative 5 | -H | -Cl | -OC₂H₅ | 3x |

Acylation of the amino group (Derivative 1) significantly increases potency, suggesting a potential hydrogen bond acceptor or hydrophobic interaction in the target's binding site.

Methylation of the amino group (Derivative 2) provides a modest increase in potency.

Replacing the chloro group with a bromo group (Derivative 3) has a minor positive effect, indicating that a halogen at this position is favorable.

Conversion of the methoxy group to a hydroxyl group (Derivative 4) reduces potency, suggesting that a hydrogen bond donor at this position is detrimental or that the methyl group of the methoxy is involved in a favorable hydrophobic interaction.

Extending the methoxy to an ethoxy group (Derivative 5) enhances potency, indicating a larger hydrophobic pocket in this region of the binding site.

In a real-world scenario, extensive studies on related structures, such as 4-amino-5-chloro-2-methoxybenzamide derivatives, have shown that small changes can have a dramatic effect on the pharmacological profile. For example, the optical resolution of a racemic compound led to enantiomers with distinct affinities for different receptors. nih.gov

Correlation of Structural Variations with Modulated Biological Activities

The biological activities of derivatives based on the aminobenzonitrile core are significantly influenced by structural modifications. While direct SAR studies on this compound are not extensively documented in publicly available research, analysis of closely related structures, such as substituted benzonitriles and benzamides, reveals clear trends.

For instance, in a series of 4-amino-5-chloro-2-methoxybenzoic acid derivatives, which share a similar substitution pattern, modifications at the carboxyl group to form esters and amides have led to potent 5-HT4 receptor agonists and antagonists. The introduction of a piperidine (B6355638) ethanol (B145695) moiety via an ester linkage resulted in compounds with nanomolar affinity for the 5-HT4 receptor. nih.gov Further substitution on the piperidine ring with small groups like methyl, hydroxyl, or acetamido groups maintained or enhanced this potency. nih.gov This suggests that the core aminobenzoyl structure is crucial for receptor recognition, while the nature of the appended group modulates the pharmacological effect, shifting the profile from agonism to antagonism.

In another study focusing on dual antagonists for serotonin (B10506) 5-HT3 and dopamine D2 receptors, derivatives of 4-amino-5-chloro-2-methoxybenzamide were synthesized. nih.gov The key structural variation involved the introduction of a 1,4-dialkylhexahydro-1,4-diazepine ring. The selection of a 1-ethyl-4-methylhexahydro-1,4-diazepine moiety was found to be optimal for potent in vitro and in vivo activity. nih.gov This highlights the importance of the appended heterocyclic system in achieving the desired dual receptor antagonism.

Furthermore, research on 2-aminobenzophenone (B122507) derivatives as antimitotic agents has shown that the presence of an amino group at the ortho position to the carbonyl linkage is critical for enhanced growth inhibition in cancer cell lines. nih.gov This underscores the significance of the relative positioning of the amino group for biological activity.

The table below summarizes the biological activities of some derivatives structurally related to this compound.

| Core Structure | Structural Variation | Biological Activity |

| 4-Amino-5-chloro-2-methoxybenzoic acid | Esterification with substituted 1-piperidineethanol | Potent 5-HT4 receptor agonists/antagonists nih.gov |

| 4-Amino-5-chloro-2-methoxybenzamide | Amidation with 1-ethyl-4-methylhexahydro-1,4-diazepine | Dual serotonin 5-HT3 and dopamine D2 receptor antagonist nih.gov |

| 2-Aminobenzophenone | Introduction of an ortho-amino group | Antimitotic agent with potent tubulin polymerization inhibition nih.gov |

Influence of Halogen and Methoxy Substituents on Molecular Interactions

The chloro and methoxy substituents on the benzonitrile (B105546) ring play a pivotal role in modulating the physicochemical properties and, consequently, the molecular interactions of the derivatives with their biological targets. The electron-withdrawing nature of the chlorine atom and the electron-donating and hydrogen-bond accepting capability of the methoxy group are key determinants of binding affinity and selectivity.

In the context of 4-amino-5-chloro-2-methoxybenzamide derivatives, the modification of the substituent at the 5-position (where chlorine is located in the parent compound) to other halogens like bromine and iodine led to a marked increase in dopamine D2 receptor binding affinity. nih.gov Specifically, the 5-bromo and 5-iodo analogues exhibited significantly higher affinity for the D2 receptor compared to the parent chlorinated compound and the standard drug metoclopramide. nih.gov This suggests that the size and lipophilicity of the halogen at this position are critical for optimal interaction with the receptor's binding pocket.

The methoxy group at the 2-position is also crucial. In the development of 5-HT4 receptor agonists from 4-amino-5-chloro-2-methoxybenzoic acid, the methoxy group is believed to contribute to the conformational preference of the molecule, which is essential for receptor binding. nih.gov Molecular modeling studies of these compounds indicated a folded conformation of the ethyl chain linking the benzoyl core to the piperidine ring, a feature also observed in other potent benzamide-based 5-HT4 receptor ligands. nih.gov This conformation is likely stabilized by intramolecular interactions involving the methoxy group.

Furthermore, a study on Schiff bases derived from 2-aminophenol (B121084) and substituted benzaldehydes demonstrated that compounds with electron-donating methoxy substituents exhibited higher antimicrobial activity than those with electron-withdrawing chloro or nitro groups. researchgate.net This highlights the context-dependent influence of these substituents, where their electronic effects can either enhance or diminish biological activity depending on the specific molecular target and mechanism of action.

The following table outlines the observed influence of halogen and methoxy substituents on the activity of related compounds.

| Substituent | Position | Observed Influence on Activity | Compound Series |

| Chloro (Cl) | 5 | Contributes to potent 5-HT3 and dopamine D2 receptor antagonism. nih.gov | 4-Amino-5-chloro-2-methoxybenzamide derivatives |

| Bromo (Br) | 5 | Increased dopamine D2 receptor binding affinity compared to chloro. nih.gov | 4-Amino-5-halo-2-methoxybenzamide derivatives |

| Iodo (I) | 5 | Increased dopamine D2 receptor binding affinity compared to chloro. nih.gov | 4-Amino-5-halo-2-methoxybenzamide derivatives |

| Methoxy (OCH3) | 2 | Contributes to favorable conformation for 5-HT4 receptor binding. nih.gov | 4-Amino-5-chloro-2-methoxybenzoic acid esters |

| Methoxy (OCH3) | - | Enhanced antimicrobial activity in Schiff bases. researchgate.net | Schiff bases of 2-aminophenol |

Impact of Aromatic and Heterocyclic Extensions on Potency and Selectivity

For instance, the synthesis of 2-amino-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles, which can be seen as complex derivatives of a substituted aminobenzonitrile, resulted in compounds with notable antimicrobial activity. worldnewsnaturalsciences.com In this case, the introduction of an imidazole (B134444) ring and a variable aryl group at the 6-position of the nicotinonitrile core was essential for the observed biological effect. The variation of the aryl substituent (e.g., phenyl, substituted phenyl) would likely modulate the potency against different microbial strains, although specific SAR data for these variations were not detailed.

In the development of inhibitors for receptor tyrosine kinases, a series of 4-amino-3-benzimidazol-2-ylhydroquinolin-2-ones were synthesized. nih.gov The fusion of a benzimidazole (B57391) ring, a heterocyclic system, to the core structure was a key design element that led to potent inhibition of these kinases. nih.gov This demonstrates the power of incorporating rigid heterocyclic systems to orient key functional groups for optimal interaction with the kinase ATP-binding site.

Furthermore, research on 4-amino-thieno[2,3-d]pyrimidines, which are bioisosteres of purines, has shown that these heterocyclic systems can act as potent inhibitors of various kinases, including Tie-2 and Aurora kinases. nih.gov The attachment of different aryl and heterocyclic groups to the thienopyrimidine core has been a key strategy in optimizing their inhibitory activity and selectivity.

The table below provides examples of how aromatic and heterocyclic extensions have impacted the biological activity of related compound series.

| Core Scaffold | Aromatic/Heterocyclic Extension | Resulting Biological Activity |

| Nicotinonitrile | Imidazole and various aryl groups | Antimicrobial activity worldnewsnaturalsciences.com |

| Hydroquinolin-2-one | Benzimidazole | Receptor tyrosine kinase inhibition nih.gov |

| Thieno[2,3-d]pyrimidine | Various aryl and heterocyclic moieties | Potent kinase inhibition (e.g., Tie-2, Aurora) nih.gov |

Advanced Applications and Role As a Key Chemical Intermediate

Applications in Complex Organic Synthesis

Utilization as a Crucial Building Block for Advanced Pharmaceutical Intermediates

A primary application of this compound's structural motif is in the synthesis of advanced pharmaceutical intermediates. The core structure is integral to forming key precursors for targeted therapies. A prominent example is its role in the synthesis of anilino-quinazoline derivatives, a class of compounds extensively studied in oncology.

Specifically, the related compound, 2,4-dichloro-5-methoxyaniline, which shares the critical substitution pattern, is a pivotal intermediate in the synthesis of Bosutinib. nih.gov Bosutinib is a potent dual inhibitor of Src and Abl tyrosine kinases, approved for the treatment of chronic myelogenous leukemia (CML). clockss.org The synthesis of Bosutinib involves coupling 2,4-dichloro-5-methoxyaniline with a quinoline core, highlighting the importance of this specific substituted aniline (B41778) as a non-interchangeable component for achieving the final drug substance. nih.govgoogle.com

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The functional groups of 2-Amino-4-chloro-5-methoxybenzonitrile make it an ideal precursor for the synthesis of various heterocyclic systems, which form the backbone of many pharmaceuticals. The amino and nitrile groups can participate in cyclization reactions to form fused ring systems.

Quinazolines: The most notable application is in the construction of the quinazoline (B50416) scaffold. nih.govmdpi.com Substituted aminobenzonitriles are common starting materials for building this heterocyclic system. The synthesis can proceed through condensation reactions with reagents like dimethylformamide dimethylacetal (DMF-DMA) followed by cyclization with a substituted aniline in acetic acid. nih.gov This methodology is employed in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib, where a related aminobenzonitrile derivative is cyclized to form the core quinazoline structure. google.comarkat-usa.org

Other Heterocycles: The reactivity of the amino and nitrile functionalities allows for its potential use in synthesizing other nitrogen-containing heterocycles. For instance, aminothiophene derivatives, which are structurally analogous in terms of having an amino group adjacent to a cyano group on a five-membered ring, are known starting points for a variety of thiophene-containing heterocycles. nih.gov This suggests that this compound could be adapted for the synthesis of other fused pyrimidine systems.

Below is a table summarizing heterocyclic systems derivable from aminobenzonitrile precursors.

| Heterocyclic System | Key Precursors | Synthetic Approach | Potential Application |

| Quinoline | Substituted anilines, β-ketoesters | Gould-Jacobs reaction, Friedländer synthesis | Kinase Inhibitors |

| Quinazoline | Aminobenzonitriles, formamides, anilines | Cyclocondensation, Dimroth rearrangement | EGFR Inhibitors, Anticancer agents |

| Thieno[2,3-d]pyrimidine | 2-Aminothiophene-3-carbonitriles | Mannich reaction, cyclization | Antiviral, Anticancer |

Integration into Multi-component Reaction Architectures

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more reactants. frontiersin.orgnih.gov The functional groups present in this compound make it a suitable candidate for integration into MCRs to rapidly generate libraries of diverse compounds.

The presence of a primary amine and a nitrile group allows it to potentially participate in reactions such as:

Ugi and Passerini Reactions: While these reactions typically involve isocyanides, the nitrile group could be reduced to an amine or hydrolyzed to a carboxylic acid, creating derivatives suitable for these powerful MCRs. These reactions are highly valued for their ability to generate peptide-like scaffolds and other complex structures from simple building blocks. nih.govrsc.org

Gewald Reaction Analogs: The Gewald reaction, a well-known MCR for synthesizing 2-aminothiophenes, utilizes a ketone or aldehyde, a nitrile, and elemental sulfur. The core reactivity of the α-activated nitrile in such reactions suggests that this compound could be explored in similar MCRs for creating highly substituted aromatic systems.

The efficiency of MCRs makes them highly attractive in drug discovery for creating large libraries of compounds for high-throughput screening. nih.gov

Role in Medicinal Chemistry Research and Drug Discovery

The structural framework of this compound is a recurring motif in molecules designed for therapeutic intervention. Its utility extends from being a simple intermediate to forming the core of molecules that target specific biological pathways.

Intermediate for the Synthesis of Potential Therapeutic Candidates

As established, the 2,4-dichloro-5-methoxyphenylamino moiety, derived from the corresponding aniline of this compound, is a cornerstone of the kinase inhibitor Bosutinib. This scaffold is crucial for the drug's interaction with its target kinases. The synthesis of Bosutinib involves several key steps where this intermediate is introduced to build the final, complex drug molecule. nih.govgoogle.com

Furthermore, the anilinoquinazoline structure is a well-established pharmacophore in cancer therapy. Drugs such as Gefitinib and Erlotinib, which are EGFR inhibitors used to treat non-small cell lung cancer, are based on this core. arkat-usa.org The synthesis of these molecules often starts from substituted anthranilic acids or aminobenzonitriles, demonstrating the pathway from simple intermediates like this compound to clinically significant therapeutic agents. google.com

Development of Molecules Targeting Specific Biological Pathways (e.g., Enzyme Inhibition)

The chemical structure of this compound is particularly relevant to the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer. ed.ac.uk

Src/Abl Kinase Inhibition: The most direct application is seen in Bosutinib, which targets the Src and Abl kinases. nih.gov The 4-(2,4-dichloro-5-methoxyphenyl)amino-quinoline-3-carbonitrile core is essential for its inhibitory activity. The dichlorinated, methoxy-substituted phenyl ring fits precisely into the ATP-binding pocket of these kinases, blocking their activity and preventing downstream signaling that leads to cell proliferation and survival in cancer cells.

EGFR Inhibition: The broader class of 4-anilinoquinazolines, which can be synthesized from precursors like this compound, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.govnih.gov These inhibitors also function by competing with ATP at the kinase's active site. The specific substitution pattern on the aniline ring is critical for achieving high potency and selectivity.

The table below details examples of kinase inhibitors and their targeted pathways, which are structurally related to derivatives of this compound.

| Therapeutic Candidate | Target Pathway | Indication | Role of the "Anilino" Moiety |

| Bosutinib | Bcr-Abl and Src Tyrosine Kinases | Chronic Myelogenous Leukemia (CML) | The 2,4-dichloro-5-methoxyphenylamino group is essential for binding to the ATP pocket of the kinases. nih.gov |

| Gefitinib | EGFR Tyrosine Kinase | Non-Small Cell Lung Cancer (NSCLC) | The 3-chloro-4-fluoroanilino group forms the core pharmacophore for EGFR inhibition. google.com |

| Erlotinib | EGFR Tyrosine Kinase | Non-Small Cell Lung Cancer, Pancreatic Cancer | The anilinoquinazoline structure is key to its mechanism as an ATP-competitive inhibitor. arkat-usa.org |

Applications in Biochemical Research

Synthesis of Probes and Tags for Biochemical Investigations

This compound serves as a valuable scaffold for the synthesis of heterocyclic compounds, particularly quinazolines, which exhibit fluorescent properties. nih.gov The donor-acceptor architecture inherent in these synthesized molecules is a classic design principle for creating novel fluorescent compounds. nih.gov In this context, the quinazoline ring acts as an acceptor, and various amino groups can be introduced to function as donors. nih.gov This modular approach allows for the fine-tuning of the photophysical properties of the resulting fluorophores.

The synthesis of these fluorescent quinazoline-based probes often involves a multi-component reaction. For instance, a facile one-pot, three-component method can be employed for the formation of the quinazoline core by reacting a 2-aminobenzophenone (B122507) derivative with an appropriate aldehyde and ammonium (B1175870) acetate, catalyzed by a copper salt like copper(II) chloride. beilstein-journals.org This method is efficient and results in high yields of the desired quinazoline structure. beilstein-journals.org

Once the core quinazoline scaffold is synthesized from a precursor like this compound, further modifications can be made to enhance its properties as a biochemical probe. For example, by introducing different donor moieties through nucleophilic substitution reactions, a range of compounds with varying emission spectra can be produced. beilstein-journals.org Research has demonstrated the synthesis of quinazoline-based fluorophores with emissions spanning from the blue to the red region of the spectrum (414 nm to 597 nm). nih.gov

These synthesized probes can exhibit high photoluminescence quantum yields, with some derivatives reaching over 80%. nih.gov Furthermore, certain quinazoline compounds have been shown to possess mechanochromic properties, where their fluorescence changes in response to mechanical stimuli. nih.gov Such characteristics are highly desirable for the development of sensitive biochemical sensors.

An example of the practical application of these types of probes is in the real-time monitoring of enzyme activity. Fluorogenic probes based on a 2-(2'-hydroxy-5'-chlorophenyl)-6-chloro-4(3H)-quinazolinone (HPQ) core have been developed for the detection of monoamine oxidases (MAOs), which are important enzymes in the central nervous system. ntu.edu.sg These probes are designed to release a fluorescent signal upon enzymatic reaction, allowing for the sensitive identification of enzyme activity in living cells. ntu.edu.sg

Interactive Data Table: Photophysical Properties of Synthesized Quinazoline-Based Fluorophores

| Compound | Emission Maximum (nm) | Stokes Shift (nm) | Quantum Yield (%) |

| 1 | 414 | 45 | 84.67 |

| 2 | 450 | 47 | 87.59 |

| 3 | 500 | 85 | - |

| 4 | 514 | 94 | - |

| 5 | 575 | 131 | - |

| 10 | - | 161 | - |

Data derived from studies on 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline derivatives with various amino donors. nih.gov

Utilization in Peptide and Protein Modification Studies

While this compound is a versatile intermediate in the synthesis of bioactive heterocyclic compounds, its direct and widespread application in the modification of peptides and proteins is not extensively documented in the available scientific literature. However, the chemical functionalities present in this molecule—a primary aromatic amine and a nitrile group—offer potential for its derivatization into reagents suitable for protein modification.

In principle, the primary amine group can be targeted by various electrophilic reagents to attach different functionalities. For example, it could be acylated with reagents containing reactive groups such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. nih.gov These activated esters and isothiocyanates are commonly used to label proteins by forming stable amide or thiourea bonds, respectively, with the primary amines found in lysine residues and the N-terminus of proteins. nih.gov

Furthermore, the aromatic ring of this compound could potentially be functionalized to introduce moieties capable of proximity-induced reactions. Such groups are designed to react with specific amino acid residues on a target protein only when brought into close proximity, offering a strategy for site-specific protein modification. nih.gov

It is important to note that these are theoretical applications based on the known reactivity of the functional groups present in this compound. The development of specific protein modification reagents from this compound would require further synthetic steps to introduce the necessary reactive handles and to optimize properties such as solubility and specificity.

Future Research Directions and Emerging Methodologies for 2 Amino 4 Chloro 5 Methoxybenzonitrile

Development of Sustainable and Green Synthetic Protocols

The chemical industry's increasing emphasis on environmental stewardship necessitates the development of green synthetic routes for key intermediates like 2-Amino-4-chloro-5-methoxybenzonitrile. Future research is expected to pivot from conventional methods, which may involve hazardous reagents and generate significant waste, towards more sustainable practices.

Key areas of development include:

Microwave-Assisted Synthesis: Microwave irradiation has been successfully used to synthesize 2-amino-4-chloro-pyrimidine derivatives, significantly reducing reaction times from hours to minutes. nih.gov This technique could be adapted for the functionalization or cyclization reactions of this compound, offering enhanced efficiency and lower energy consumption. nih.gov

Deep Eutectic Solvents (DES): Acting as both solvent and catalyst, deep eutectic solvents are emerging as a green alternative to volatile organic compounds. nih.gov A novel DES formed from L-threonine and malonic acid has proven highly effective for the synthesis of chromenopyrimidines under solvent-free conditions. nih.gov Investigating the use of similar amino acid-based DES could lead to cleaner and more atom-economical synthetic pathways for derivatives of this compound. nih.gov

In-depth Mechanistic Studies of Complex Transformations

A profound understanding of reaction mechanisms is crucial for optimizing reaction conditions and designing novel transformations. For this compound, whose derivatives can be formed through complex reactions like cycloadditions and cyclocondensations, mechanistic studies are invaluable.

Future research should focus on:

Computational Elucidation: Density Functional Theory (DFT) has been employed to study the structure and reactivity of the closely related 2-amino-4-chlorobenzonitrile (B1265954). analis.com.my Such computational studies can reveal intrinsic molecular features, identify reactive sites (such as nucleophilic nitrogen atoms), and predict the kinetic and thermodynamic feasibility of reaction pathways. analis.com.my

Spectroscopic Analysis of Intermediates: The synthesis of 4-amino-thieno[2,3-d]pyrimidines from 2-amino-3-cyano-thiophene proceeds through several intermediates. nih.gov Utilizing advanced spectroscopic techniques to isolate and characterize transient species in reactions involving this compound would provide critical insights into the transformation pathways, enabling precise control over product formation.

Isotopic Labeling Studies: To confirm proposed mechanisms, particularly for complex rearrangements or cyclizations, isotopic labeling experiments serve as a definitive tool. Tracing the path of labeled atoms through a reaction sequence can validate or disprove theoretical mechanistic proposals.

High-Throughput Screening Approaches for New Material Science Applications

The unique electronic and structural features of this compound make it a promising candidate for the development of advanced materials. High-throughput screening (HTS) methodologies, both computational and experimental, can accelerate the discovery of new applications.

Emerging approaches include:

Computational Materials Screening: Analogous to its use in drug discovery, in-silico screening can predict the material properties of a virtual library of this compound derivatives. nih.gov By calculating parameters relevant to material science, such as electronic band gaps, thermal stability, and polymerizability, computational HTS can identify promising candidates for synthesis and experimental validation. The related compound, 2-Amino-4-chloro-5-methylbenzonitrile, is already being explored for creating polymers with enhanced thermal and mechanical properties. chemimpex.com

Combinatorial Synthesis: Solid-phase synthesis techniques enable the rapid generation of a large number of distinct derivatives on a resin support. researchgate.net This approach, combined with a colorimetric test for resin-bound amines, allows for the efficient creation and identification of new compounds for screening. researchgate.net

Property-Based Assays: Developing rapid and reliable assays to screen for desired material properties—such as conductivity, fluorescence, or non-linear optical activity—is essential. These assays can be applied in a high-throughput format to large libraries of compounds, quickly identifying lead structures for further development.

Synergistic Integration of Computational and Experimental Methodologies

The convergence of computational chemistry and experimental techniques offers a powerful paradigm for modern chemical research. gexinonline.comelixirpublishers.com This synergy is particularly valuable for complex molecules where theoretical calculations can guide experimental design and help interpret results.

Key areas for integration include:

Structure-Property Correlation: Combining experimental data from X-ray crystallography, FTIR, and UV-Vis spectroscopy with DFT calculations provides a comprehensive understanding of a molecule's structure and electronic properties. analis.com.my This integrated approach was used effectively for 2-amino-4-chlorobenzonitrile, where DFT analysis based on single-crystal data provided deeper insights than previous theoretical models. analis.com.my

Predictive Modeling: Computational tools can predict spectroscopic signatures, conformational energies, and intermolecular interaction energies. mdpi.com These predictions can guide the synthesis of specific conformers or crystal polymorphs and aid in the analysis of complex experimental spectra, a challenge often encountered in high-resolution molecular spectroscopy. gexinonline.com

Binding Affinity and Interaction Studies: In the context of developing bioactive agents or functional materials, molecular docking and free energy calculations can predict how derivatives will interact with biological targets or other molecules. nih.govmdpi.com These computational predictions, when validated by in-vitro experiments, create an efficient feedback loop for designing molecules with enhanced affinity and specificity. nih.govmdpi.com

Table 1: Emerging Methodologies and Their Potential Impact

| Methodology | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate chemical reactions, often leading to higher yields and shorter reaction times. | Rapid synthesis of heterocyclic derivatives and functionalized analogues. | nih.gov |

| Deep Eutectic Solvents (DES) | Employing a mixture of hydrogen bond donors and acceptors as a green solvent and/or catalyst. | Sustainable synthesis of complex derivatives under solvent-free or mild conditions. | nih.gov |

| Density Functional Theory (DFT) | A computational quantum mechanical modeling method to investigate the electronic structure of molecules. | Elucidation of reaction mechanisms, prediction of reactivity, and interpretation of spectroscopic data. | analis.com.my |

| High-Throughput Screening (HTS) | Automated, rapid testing of large numbers of compounds for a specific property. | Discovery of new applications in material science by screening derivative libraries for desired electronic or physical properties. | chemimpex.com |

Exploration of Advanced Functionalization and Derivatization Techniques

The inherent functionality of this compound—the amino, chloro, and nitrile groups—provides a rich platform for chemical modification. Future research will undoubtedly explore advanced synthetic methods to build molecular complexity from this scaffold.

Promising avenues include:

Multi-component Reactions: Designing one-pot reactions that combine three or more starting materials to form complex products in a single step can dramatically improve synthetic efficiency.

Cycloaddition Reactions: The use of [4+3] cycloaddition reactions has been demonstrated for the synthesis of 1,4-benzodiazepin-3-ones from 2-amino-β-nitrostyrenes. mdpi.com Exploring similar cycloaddition strategies with derivatives of this compound could provide access to novel seven-membered heterocyclic systems. mdpi.com

Cyclocondensation Reactions: The amino and cyano groups are precursors for building fused ring systems. Cyclocondensation of 2-amino-3-cyano-thiophenes with nitriles is a known route to thienopyrimidines. nih.gov Applying this logic could lead to the synthesis of novel quinazoline (B50416) derivatives from this compound.

Directed C-H Functionalization: Developing methods to selectively functionalize the aromatic C-H bonds would open up new avenues for derivatization, allowing for the introduction of new substituents without pre-functionalization, thereby increasing synthetic efficiency.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Amino-4-chloro-5-methoxybenzonitrile, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : A widely applicable approach involves nucleophilic substitution, where a chlorine atom in a precursor (e.g., 4-chloro-5-methoxybenzonitrile) is replaced by an amino group under catalytic conditions. Elevated temperatures (e.g., 80–120°C) and ammonia as a nucleophile are typically employed. Optimization includes adjusting catalyst loading (e.g., Cu or Pd-based catalysts) and reaction time to minimize by-products. Purification via recrystallization or distillation is critical for achieving >95% purity .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallization using polar solvents (e.g., ethanol/water mixtures) is effective for removing unreacted starting materials. For industrial-scale synthesis, distillation under reduced pressure may enhance purity. Column chromatography with silica gel and ethyl acetate/hexane gradients can resolve structurally similar impurities .

Q. Which analytical methods are most effective for characterizing this compound, and what are their detection limits?

- Methodological Answer :

- HPLC : Achieves a detection limit of 0.5 µg/mL, ideal for quantifying trace impurities in environmental or pharmaceutical samples.

- UV-Vis Spectroscopy : Suitable for bulk analysis (detection limit: 1.0 µg/mL) but less sensitive for low-concentration applications.